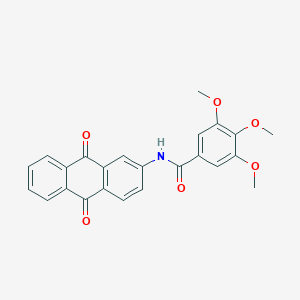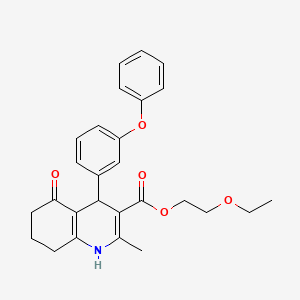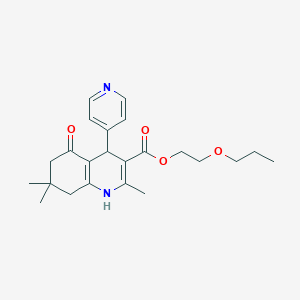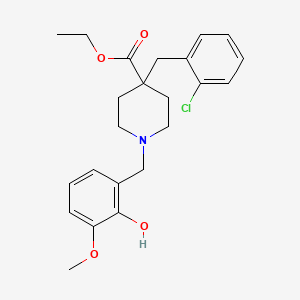
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3,4,5-trimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3,4,5-trimethoxybenzamide, also known as DATB, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. DATB is a member of the anthracene family and has been found to exhibit a range of biochemical and physiological effects.
作用机制
The mechanism of action of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3,4,5-trimethoxybenzamide is not fully understood, but it is believed to act through the modulation of ion channels in the brain. N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3,4,5-trimethoxybenzamide has been found to activate the TRPM7 ion channel, which is involved in various physiological processes, including cell growth and differentiation.
Biochemical and Physiological Effects:
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3,4,5-trimethoxybenzamide has been found to exhibit a range of biochemical and physiological effects, including anti-tumor activity, modulation of ion channels in the brain, and inhibition of cell proliferation. Additionally, N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3,4,5-trimethoxybenzamide has been found to exhibit antioxidant activity, making it a potential candidate for the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
One of the main advantages of using N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3,4,5-trimethoxybenzamide in lab experiments is its ability to exhibit anti-tumor activity in various cancer cell lines. Additionally, N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3,4,5-trimethoxybenzamide has been found to exhibit modulatory effects on ion channels in the brain, making it a potential candidate for the development of neurological drugs. However, one of the main limitations of using N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3,4,5-trimethoxybenzamide in lab experiments is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
未来方向
There are several future directions for the study of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3,4,5-trimethoxybenzamide, including the development of anti-cancer drugs, the exploration of its modulatory effects on ion channels in the brain, and the investigation of its potential use in the treatment of oxidative stress-related diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3,4,5-trimethoxybenzamide and to optimize its synthesis method for use in various experimental settings.
In conclusion, N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3,4,5-trimethoxybenzamide is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3,4,5-trimethoxybenzamide exhibits a range of biochemical and physiological effects, including anti-tumor activity and modulatory effects on ion channels in the brain. While there are limitations to working with N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3,4,5-trimethoxybenzamide in lab experiments, its potential for use in the development of anti-cancer drugs and neurological drugs makes it a promising candidate for further study.
合成方法
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3,4,5-trimethoxybenzamide can be synthesized through a multi-step process involving the reaction of 2,3-dimethoxybenzaldehyde with anthranilic acid, followed by a series of chemical reactions involving the use of various reagents and solvents. The final product is obtained through purification and crystallization techniques.
科学研究应用
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3,4,5-trimethoxybenzamide has been extensively studied for its potential use in various scientific research applications, including cancer research, neurobiology, and drug discovery. N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3,4,5-trimethoxybenzamide has been found to exhibit anti-tumor activity in various cancer cell lines, making it a promising candidate for the development of anti-cancer drugs. Additionally, N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3,4,5-trimethoxybenzamide has been found to modulate the activity of ion channels in the brain, making it a potential candidate for the treatment of neurological disorders.
属性
IUPAC Name |
N-(9,10-dioxoanthracen-2-yl)-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO6/c1-29-19-10-13(11-20(30-2)23(19)31-3)24(28)25-14-8-9-17-18(12-14)22(27)16-7-5-4-6-15(16)21(17)26/h4-12H,1-3H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVORZNOVHHMJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(9,10-dioxoanthracen-2-yl)-3,4,5-trimethoxybenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-benzyl-1-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5206531.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5206546.png)

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5206573.png)

![3-(4-chlorophenyl)-2-phenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one](/img/structure/B5206584.png)

![N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]-4-oxopentanamide](/img/structure/B5206606.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5206612.png)
![1-(2-fluorophenyl)-4-{1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5206621.png)
![2-{[(cyclopropylmethyl)(propyl)amino]methyl}phenol](/img/structure/B5206623.png)
![N-(2,3-dihydro-1H-inden-5-yl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5206630.png)

